5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both imidazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid typically involves the construction of the imidazole and oxazole rings followed by their fusion. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Shares the imidazole ring but differs in the functional groups attached.
2,5-Disubstituted Oxazole-4-Carboxylic Acids: Similar oxazole ring structure but with different substituents.
Uniqueness
5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid is unique due to the presence of both imidazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-2-(1-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-12(2)4-10-6/h3-4H,1-2H3,(H,13,14) |
InChI Key |
VHDRUNMTCKTXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN(C=N2)C)C(=O)O |
Origin of Product |
United States |
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